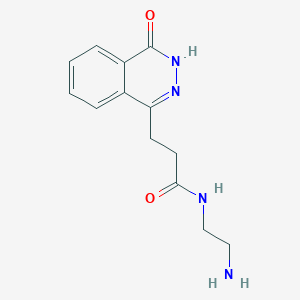

N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide

Description

N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide is a propanamide derivative featuring a 4-hydroxyphthalazin-1-yl substituent at the third carbon of the propanamide backbone and a 2-aminoethyl group at the terminal amide nitrogen. The hydroxyphthalazin moiety is associated with aromatic stacking interactions in biological systems, while the aminoethyl group may enhance solubility or facilitate interactions with charged residues in target proteins. Propanamide derivatives are frequently explored for their pharmacological properties, including acetylcholinesterase inhibition (e.g., ) and neuroprotection () .

Properties

Molecular Formula |

C13H16N4O2 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

N-(2-aminoethyl)-3-(4-oxo-3H-phthalazin-1-yl)propanamide |

InChI |

InChI=1S/C13H16N4O2/c14-7-8-15-12(18)6-5-11-9-3-1-2-4-10(9)13(19)17-16-11/h1-4H,5-8,14H2,(H,15,18)(H,17,19) |

InChI Key |

SJVGIZXYSHPJGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CCC(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide” typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and ethylenediamine.

Formation of Phthalazinone Core: The phthalic anhydride reacts with hydrazine to form the phthalazinone core.

Functional Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide” can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an alkylamine.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an alkylamine derivative.

Substitution: Formation of substituted phthalazinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide” involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several propanamide derivatives reported in the literature. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Differences in Pharmacological Profiles

- Target Specificity: The hydroxyphthalazin group in the subject compound may favor interactions with enzymes requiring aromatic or planar binding pockets (e.g., acetylcholinesterase), whereas methoxyphenyl or chlorophenyl substituents () are more suited for hydrophobic interactions in neuroprotective contexts . GLUT4-targeting propanamides () prioritize bulky substituents (e.g., fluorophenyl, quinolinyl) for membrane transporter modulation, a feature absent in the subject compound .

Binding Affinity Predictions :

- Docking studies in highlight that pyridyl and benzimidazolyl substituents (e.g., ZINC72065926) achieve high scores for acetylcholinesterase inhibition due to π-π stacking and hydrogen bonding . The hydroxyphthalazin group in the subject compound could exhibit similar or superior affinity, though experimental validation is needed.

Neuroprotective Efficacy :

- Compounds with methoxyphenyl or triazolyl groups () demonstrate moderate neuroprotection (68–72% cell viability), suggesting that the hydroxyphthalazin moiety might enhance efficacy if optimized for blood-brain barrier permeability .

Biological Activity

N-(2-Aminoethyl)-3-(4-hydroxyphthalazin-1-yl)propanamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phthalazine ring, which is known for its diverse pharmacological properties. The presence of the aminoethyl group suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, they may target kinases or phosphatases that play crucial roles in cell proliferation and survival .

- Antiviral Activity : Analogous compounds have demonstrated antiviral properties by interfering with viral replication processes. For example, certain derivatives have been identified as effective inhibitors against human adenovirus (HAdV), showing low micromolar potency .

- Antimicrobial Effects : Some studies have highlighted the antimicrobial activity of related compounds, suggesting that this compound could possess similar properties, potentially inhibiting bacterial growth or biofilm formation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Antiviral Properties : A study focused on 5-chloro-2-hydroxybenzamide analogues demonstrated that certain derivatives exhibited significant antiviral activity against HAdV with selectivity indexes greater than 100. This suggests that modifications to the chemical structure can enhance efficacy while reducing cytotoxicity .

- Antimicrobial Evaluation : Another investigation into diphenylamine derivatives revealed that some synthesized compounds displayed notable antimicrobial and antibiofilm activities against various bacterial strains. These findings underline the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Antiviral | 0.27 | 156.8 | >100 |

| Diphenylamine Derivative A | Antimicrobial | 10 | 100 | 10 |

| Diphenylamine Derivative B | Antibiofilm | 5 | 80 | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.